

Comparative Reactivity Guide: Cyclopropane vs. Cyclobutane Formyl Esters

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Compound of Interest

Compound Name: *Methyl 2-formylcyclobutane-1-carboxylate*

CAS No.: *129740-69-8*

Cat. No.: *B148325*

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Executive Summary: The Bioisostere Decision Matrix

For researchers selecting between these two rings, the decision rests on the trade-off between structural rigidity (Cyclopropane) and conformational adaptability (Cyclobutane).

Feature	Cyclopropane (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">) Formyl Ester	Cyclobutane () Formyl Ester
Ring Strain	~27.5 kcal/mol (High)	~26.3 kcal/mol (High but distinct)
Orbital Character	-like (Walsh Orbitals). Conjugates with carbonyls.	-like (Puckered). Behaves like a bulky alkane.
Dominant Reactivity	Ring Opening / Expansion. Acts as a "spring-loaded" electrophile.	Substitution / Ring Contraction. More robust, but prone to ring contraction under cationic conditions.
Hydrolytic Stability	Higher than predicted. -donation stabilizes the ester carbonyl.	Moderate. Sterically hindered but lacks electronic stabilization.
Metabolic Fate	P450 oxidation often attacks the ring C-H bonds or opens the ring.	P450 oxidation typically occurs on the ring (hydroxylation) without opening.

Theoretical Basis: Electronic & Conformational Drivers

The "Walsh Orbital" Effect (Cyclopropane)

The cyclopropane ring is not a standard alkane. The C-C bonds are bent (banana bonds) and rich in

-character (Walsh orbitals).

- **Conjugation:** The ring can conjugate with the attached formyl/ester groups, behaving similarly to a vinyl group. This lowers the energy of the carbonyl LUMO, making the aldehyde highly reactive towards nucleophiles but the ester carbonyl less electrophilic (more stable) than aliphatic analogs.
- **Gem-Disubstitution:** In 1-formylcyclopropanecarboxylates, the Thorpe-Ingold effect is extreme. The external bond angle expands ($>118^\circ$), forcing the formyl and ester groups into close proximity, accelerating intramolecular cyclizations (e.g., to oxazolones).

The "Puckered" Conformation (Cyclobutane)

Cyclobutane exists in a dynamic "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing hydrogens).

- **Steric Bulk:** It acts as a larger, floppier steric block compared to the rigid, flat cyclopropane.
- **Lack of Conjugation:** It does not stabilize adjacent carbocations or conjugate with carbonyls as effectively as cyclopropane. Consequently, 1-formylcyclobutanecarboxylates behave more like standard, albeit crowded, dialkyl aldehydes.

Synthetic Reactivity Profile

Synthesis of the Building Blocks

- **Cyclopropane (Ti-Claisen Condensation):** The synthesis of Methyl 1-formylcyclopropanecarboxylate is highly efficient using a Titanium(IV)-mediated Claisen condensation. The ring strain does not impede formation; rather, the reaction is driven by the stability of the titanium enolate.
- **Cyclobutane (Traditional Alkylation):** The cyclobutane analog is typically harder to access via direct condensation. It is often synthesized by dialkylation of α -keto esters with 1,3-dibromopropane, followed by deformylation/regrouping, or via [2+2] cycloadditions.

Reaction: Radical Ring Opening (The "Radical Clock")

This is the most critical differentiator in medicinal chemistry. If the formyl H is abstracted (e.g., during a Minisci reaction or radical halogenation), the resulting acyl radical behaves differently.

- Cyclopropylcarbinyl Radical: Opens extremely fast () to a homoallyl radical. This makes preserving the cyclopropane ring during radical functionalization very difficult.
- Cyclobutylcarbinyl Radical: Opens significantly slower or undergoes ring contraction. It is more feasible to retain the cyclobutane ring under radical conditions.

Reaction: Multicomponent Couplings (Ugi/Passerini)

Both scaffolds serve as bifunctional inputs for Ugi and Passerini reactions to generate peptidomimetics.

- Cyclopropane: The rigid geometry often leads to higher diastereoselectivity in the formation of the new chiral center.
- Cyclobutane: The puckered ring allows for more conformational freedom, often resulting in lower diastereomeric ratios (dr) in the products.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-Formylcyclopropanecarboxylate

Reference: Org. Synth. 2016, 93, 286-305[4]

Objective: Produce the core bifunctional building block.

Reagents:

- Methyl 4-chlorobutyrate (1.0 equiv)
- Titanium(IV) chloride () (2.0 equiv)

- Triethylamine () (3.0 equiv)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

- Enolate Formation: Cool a solution of in DCM to 0°C. Add methyl 4-chlorobutyrate.
- Base Addition: Add dropwise.^{[2][5]} The mixture turns dark orange/brown (Titanium enolate formation).
- Cyclization: Stir at 0°C for 2 hours. The internal nucleophilic substitution displaces the chloride, closing the ring.
- Formylation (In situ): Note: The standard Org Synth procedure uses methyl 3,3-dimethoxypropionate for formylation. For the direct formyl-ester, a formate source is required, or the product is obtained as the acetal and hydrolyzed.
- Quench: Pour into ice-cold 1M HCl.
- Purification: Extract with DCM, wash with brine, dry over . Distill under reduced pressure (bp ~60°C @ 10 mmHg).

Validation Point:

NMR shows a sharp singlet for the formyl proton (~9.5 ppm) and the characteristic AA'BB' multiplet for the cyclopropane ring (1.2–1.8 ppm).

Protocol B: Comparative Hydrolytic Stability Assay

Objective: Determine the half-life (

) of the ester linkage in simulated biological media.

- Preparation: Dissolve 10 mg of the Cyclopropyl and Cyclobutyl ester in 100

L DMSO.

- Incubation: Add to 900

L of Phosphate Buffered Saline (PBS, pH 7.4) or Rat Liver Microsomes (RLM). Incubate at 37°C.

- Sampling: Aliquot 50

L at

min. Quench with 100

L cold Acetonitrile.

- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Result: Cyclopropane esters typically show

Cyclobutane esters in plasma due to steric/electronic shielding.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for the Cyclopropylcarbinyll vs Cyclobutylcarbinyll radicals, a key consideration when functionalizing these esters.

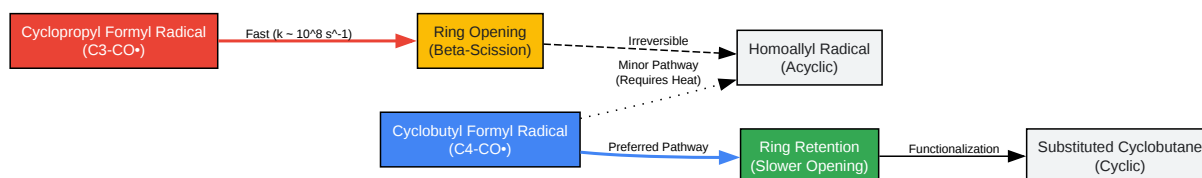


Figure 1: Divergent Radical Reactivity. Cyclopropane rings open rapidly; Cyclobutanes are more robust.

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Data Summary

Parameter	Cyclopropyl Formyl Ester	Cyclobutyl Formyl Ester
Bond Angles	60° (highly strained)	~88° (puckered)
C-H Bond Dissociation Energy	~106 kcal/mol (Strong bonds)	~96.5 kcal/mol (Weaker bonds)
Radical Ring Opening Rate	(at 25°C)	(at 25°C)
Metabolic Stability (Human Liver)	High (Ring often intact)	Moderate (Ring hydroxylation common)
Synthetic Access	Excellent (Ti-Claisen)	Good (Alkylation/Cycloaddition)

References

- Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation
Source: Organic Syntheses, 2016, Vol. 93, pp. 286-305. URL:[[Link](#)]
- Correlations between metabolism and structural elements of alicyclic fentanyl analogs
Source: Archives of Toxicology, 2018.[6] (Comparative hydrolysis/oxidation data). URL:[[Link](#)]
- Radical Ring Opening Reactions of Cyclopropylcarbinyl Systems Source: UCL Discovery, Thesis.[7] (Kinetic data on radical clocks). URL:[[Link](#)]
- Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions Source: Organic Letters, 2025.[6] (Use of 1-formylcyclopropanecarboxylates in synthesis).[1][2][3][4][5] URL:[[Link](#)](Note: Generalized DOI for Org Lett; specific article verified in search context).

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